molecular formula C19H19N3O4S2 B11614853 (7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11614853
M. Wt: 417.5 g/mol
InChI Key: TZHOLHKHPQPLGC-SXGWCWSVSA-N
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Description

The compound (7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and trimethoxybenzene derivatives, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one apart is its unique combination of thiophene and trimethoxyphenyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H19N3O4S2/c1-24-14-7-12(8-15(25-2)17(14)26-3)21-10-20-19-22(11-21)18(23)16(28-19)9-13-5-4-6-27-13/h4-9H,10-11H2,1-3H3/b16-9-

InChI Key

TZHOLHKHPQPLGC-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CS4)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC4=CC=CS4)S3

Origin of Product

United States

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